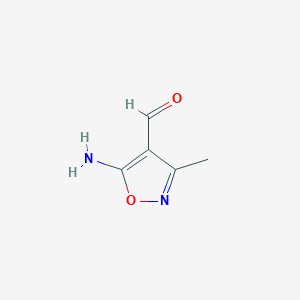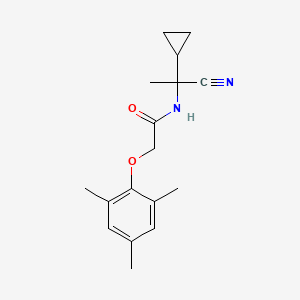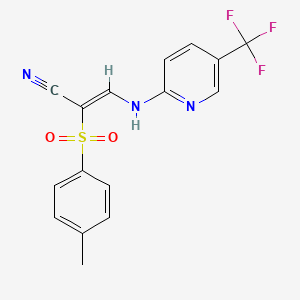![molecular formula C19H19FN6O B2629466 5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine CAS No. 2415566-35-5](/img/structure/B2629466.png)
5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with fluorine, phenyl, and piperazine groups. The incorporation of a pyrazole moiety further enhances its chemical diversity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrazole derivative, followed by its coupling with a piperazine derivative
Preparation of Pyrazole Derivative: The pyrazole derivative can be synthesized by reacting 1-methyl-1H-pyrazole-3-carboxylic acid with suitable reagents to form the corresponding carbonyl chloride. This intermediate is then reacted with piperazine to form the pyrazole-piperazine derivative.
Coupling with Piperazine Derivative: The pyrazole-piperazine derivative is then coupled with a fluorinated phenylpyrimidine derivative under appropriate conditions, such as using a base and a suitable solvent.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group of the pyrazole moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO), elevated temperatures.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials with specific chemical and physical properties.
作用机制
The mechanism of action of 5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
- 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-fluoro-4-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine is unique due to its specific combination of functional groups and heterocyclic rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
IUPAC Name |
[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-24-8-7-15(23-24)19(27)26-11-9-25(10-12-26)18-16(20)17(21-13-22-18)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJWFLFYDKKMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2629383.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2629385.png)
![Lithium 4-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2629386.png)

![2,4-dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2629391.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2629392.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B2629396.png)

![1-[1-(pyridin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2629399.png)

![ethyl 2-(2-(phenylsulfonyl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2629402.png)
![1-{4-[(3-Bromothiophen-2-yl)methyl]piperazin-1-yl}but-2-yn-1-one](/img/structure/B2629406.png)
